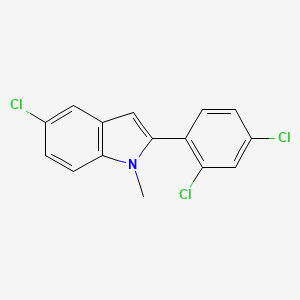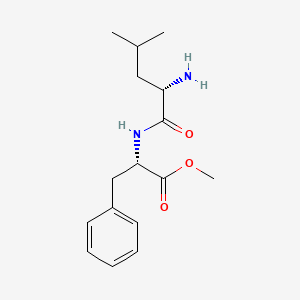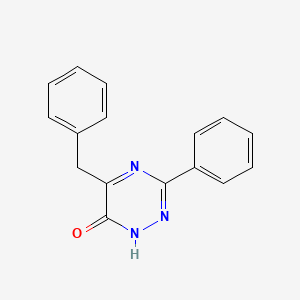![molecular formula C12H10ClN3O B8654492 N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide](/img/structure/B8654492.png)
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide is a chemical compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are commonly used in various chemical and pharmaceutical applications. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a chloropyrazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide typically involves the reaction of 3-acetamidophenylboronic acid with 6-chloropyrazine-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with target proteins, while the chloropyrazine moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Acetamidophenylboronic acid
- 6-Chloropyrazine-2-boronic acid
Uniqueness
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide is unique due to the presence of both acetamido and chloropyrazine groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H10ClN3O |
|---|---|
分子量 |
247.68 g/mol |
IUPAC名 |
N-[3-(6-chloropyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8(17)15-10-4-2-3-9(5-10)11-6-14-7-12(13)16-11/h2-7H,1H3,(H,15,17) |
InChIキー |
BQKDTHSLJYXRCD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetamide, N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B8654471.png)





![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)

